Cas no 77893-69-7 (4,5-Dibromothiophene-2-sulfonamide)

4,5-Dibromothiophene-2-sulfonamide is a brominated thiophene sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring bromine substituents at the 4 and 5 positions of the thiophene ring, enhances reactivity for further functionalization, making it a valuable intermediate in synthetic chemistry. The sulfonamide group contributes to its utility in designing bioactive molecules, particularly in the development of enzyme inhibitors or antimicrobial agents. This compound exhibits stability under standard conditions, ensuring reliable handling in laboratory settings. Its distinct molecular architecture offers versatility for use in cross-coupling reactions and other transformations, supporting diverse research and industrial applications.
4,5-Dibromothiophene-2-sulfonamide structure
77893-69-7 structure
Product Name:4,5-Dibromothiophene-2-sulfonamide
CAS No:77893-69-7
MF:C4H3Br2NO2S2
MW:321.010116815567
MDL:MFCD00208579
CID:535314
PubChem ID:2805145
Update Time:2025-06-11

4,5-Dibromothiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenesulfonamide, 4,5-dibromo-
    • 4,5-dibromothiophene-2-sulfonamide
    • SCHEMBL5524092
    • MFCD00208579
    • 77893-69-7
    • CS-0455756
    • CDA89369
    • AS-8929
    • DTXSID50384448
    • AKOS026730740
    • EN300-270631
    • 4,5-Dibromothiophene-2-sulfonamide
    • MDL: MFCD00208579
    • Inchi: 1S/C4H3Br2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9)
    • InChI Key: XBUBKAHZGMXJBC-UHFFFAOYSA-N
    • SMILES: BrC1=C(SC(=C1)S(N)(=O)=O)Br

Computed Properties

  • Exact Mass: 320.79515g/mol
  • Monoisotopic Mass: 318.79720g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 96.8Ų

4,5-Dibromothiophene-2-sulfonamide Pricemore >>

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4,5-Dibromothiophene-2-sulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:77893-69-7)4,5-Dibromothiophene-2-sulfonamide
Order Number:A1176669
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:34
Price ($):616.0
Email:sales@amadischem.com

4,5-Dibromothiophene-2-sulfonamide Related Literature

Additional information on 4,5-Dibromothiophene-2-sulfonamide

Professional Introduction to 4,5-Dibromothiophene-2-sulfonamide (CAS No. 77893-69-7)

4,5-Dibromothiophene-2-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and chemical properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 77893-69-7, serves as a crucial intermediate in the synthesis of various bioactive molecules and advanced materials. Its molecular structure, featuring a thiophene ring substituted with bromine atoms at the 4th and 5th positions and a sulfonamide group at the 2nd position, endows it with distinct reactivity and functionality that make it invaluable in multiple research applications.

The significance of 4,5-Dibromothiophene-2-sulfonamide lies in its versatility as a building block for more complex chemical entities. In pharmaceutical research, this compound has been explored as a precursor for developing novel therapeutic agents. The presence of bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing intricate molecular architectures. These reactions are pivotal in the synthesis of heterocyclic compounds that exhibit pharmacological activity.

Recent advancements in medicinal chemistry have highlighted the role of thiophene derivatives in drug discovery. Specifically, 4,5-Dibromothiophene-2-sulfonamide has been investigated for its potential in creating small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in designing molecules that interact with enzymes involved in cancer metabolism. The sulfonamide moiety, known for its ability to form hydrogen bonds and participate in hydrophilic interactions, contributes to the binding affinity and specificity of these inhibitors.

In materials science, the applications of 4,5-Dibromothiophene-2-sulfonamide extend to the development of organic electronic materials. Thiophene-based compounds are widely used in the fabrication of conductive polymers and organic semiconductors due to their electron-deficient nature and ability to form stable π-conjugated systems. The bromine substituents on the thiophene ring enhance the reactivity of these materials, allowing for further functionalization through techniques such as lithiation followed by quenching with electrophiles. This has led to the creation of novel materials with improved electrical properties for use in optoelectronic devices.

The synthesis of 4,5-Dibromothiophene-2-sulfonamide typically involves multi-step organic transformations starting from commercially available precursors like thiophene. Key steps include bromination at the 4th and 5th positions using brominating agents such as N-bromosuccinimide (NBS), followed by sulfonation at the 2nd position via chlorosulfonic acid or sulfur trioxide complexed with pyridine. These synthetic routes have been optimized to ensure high yields and purity, making 77893-69-7 a reliable reagent for researchers.

The compound's stability under various reaction conditions further underscores its practicality in synthetic chemistry. It remains inert under standard laboratory conditions but can undergo selective transformations when exposed to specific catalysts or reaction media. This characteristic makes it a preferred choice for researchers aiming to introduce precise modifications at desired positions within a molecular framework.

In conclusion, 4,5-Dibromothiophene-2-sulfonamide is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable it to serve as an effective intermediate in drug development and material engineering. As research continues to uncover new methodologies for utilizing this compound, its importance is expected to grow further, driving innovation in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:77893-69-7)4,5-Dibromothiophene-2-sulfonamide
A1176669
Purity:99%
Quantity:5g
Price ($):616.0
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